molecular formula C11H15NO2 B13635466 Methyl 3-(2-aminoethyl)-4-methylbenzoate

Methyl 3-(2-aminoethyl)-4-methylbenzoate

Cat. No.: B13635466
M. Wt: 193.24 g/mol
InChI Key: JJDIRNBBCSPTHA-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with a methyl group, an ester group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(2-aminoethyl)-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of aromatic esters on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethyl)-4-methylbenzoate involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active aminoethylbenzoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-aminoethyl)-4-methylbenzoate: shares structural similarities with compounds such as:

Uniqueness

The presence of both the aminoethyl and methyl groups on the benzene ring makes this compound unique

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)-4-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-8-3-4-10(11(13)14-2)7-9(8)5-6-12/h3-4,7H,5-6,12H2,1-2H3

InChI Key

JJDIRNBBCSPTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CCN

Origin of Product

United States

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